molecular formula C10H9NO B068007 (Isoquinolin-6-yl)methanol CAS No. 188861-59-8

(Isoquinolin-6-yl)methanol

Cat. No.: B068007
CAS No.: 188861-59-8
M. Wt: 159.18 g/mol
InChI Key: XIRLIZNMBKEUDD-UHFFFAOYSA-N
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Description

(Isoquinolin-6-yl)methanol is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
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Biological Activity

(Isoquinolin-6-yl)methanol is an organic compound that has garnered attention for its diverse biological activities. This compound, characterized by an isoquinoline moiety substituted with a hydroxymethyl group, exhibits potential in various pharmacological applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The chemical formula of this compound is C10_{10}H11_{11}NO, with a molecular weight of approximately 175.19 g/mol. The structure features a six-membered aromatic ring fused to a five-membered nitrogen-containing ring, typical of isoquinoline derivatives. The presence of the hydroxymethyl group at the 6-position significantly influences its reactivity and biological activity compared to other isoquinoline derivatives.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Studies have shown that this compound and its derivatives possess antitumor properties, making them candidates for cancer treatment. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : This compound has been investigated for its potential as an antimicrobial agent. Isoquinoline derivatives are known to exhibit activity against both Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition : this compound has been studied for its ability to inhibit specific enzymes, which can modulate biological pathways relevant to disease mechanisms.

The mechanism of action for this compound largely depends on its interactions with various molecular targets:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing physiological responses.
  • Enzyme Interaction : It can inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular functions and disease progression.
  • Cell Membrane Interaction : The compound's structure allows it to interact with cell membranes, potentially disrupting microbial integrity and leading to cell death .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antitumor Activity Study : A study reported that certain derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50_{50} values in the low micromolar range. This suggests potential for development as anti-cancer agents.
  • Antimicrobial Efficacy : Research demonstrated that this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 10–50 µg/mL.
  • Enzyme Inhibition Study : A detailed analysis revealed that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways associated with cancer and infectious diseases. The kinetic studies indicated competitive inhibition with Ki values suggesting strong binding affinity.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound in comparison with related isoquinoline derivatives:

Compound NameAntitumor ActivityAntimicrobial ActivityEnzyme Inhibition
This compoundHighModerateStrong
1-Aminoisoquinolin-6-ylmethanolModerateHighModerate
6-HydroxyisoquinolineLowModerateWeak
2-(Isoquinolin-6-yl)acetamideHighLowModerate

Properties

IUPAC Name

isoquinolin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-7-8-1-2-10-6-11-4-3-9(10)5-8/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRLIZNMBKEUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622641
Record name (Isoquinolin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188861-59-8
Record name 6-Isoquinolinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188861-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Isoquinolin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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